molecular formula C11H12F2 B1390659 (Cyclobutyldifluoromethyl)benzene CAS No. 1204295-80-6

(Cyclobutyldifluoromethyl)benzene

Cat. No. B1390659
CAS RN: 1204295-80-6
M. Wt: 182.21 g/mol
InChI Key: XJNDWTCTQDMWJT-UHFFFAOYSA-N
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Description

(Cyclobutyldifluoromethyl)benzene is a chemical compound that is part of the benzene family . It is used in various industries and is commonly used in the synthesis of other chemicals .


Synthesis Analysis

The synthesis of (Cyclobutyldifluoromethyl)benzene involves complex chemical reactions . The process typically involves the use of catalysts and specific conditions to ensure the correct formation of the compound . The exact method of synthesis can vary depending on the desired end product and the available starting materials .


Molecular Structure Analysis

The molecular structure of (Cyclobutyldifluoromethyl)benzene is based on the benzene ring, a cyclic hydrocarbon, with a cyclobutyl and a difluoromethyl group attached . The exact positioning of these groups can vary, leading to different isomers of the compound .


Chemical Reactions Analysis

(Cyclobutyldifluoromethyl)benzene can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The exact reactions and their products can depend on the conditions and the presence of other chemicals .


Physical And Chemical Properties Analysis

As a member of the benzene family, (Cyclobutyldifluoromethyl)benzene shares many of the same physical and chemical properties as other benzene derivatives . These include being a nonpolar molecule, being immiscible with water but miscible with organic solvents, and producing a sooty flame upon combustion .

Scientific Research Applications

Fluorescence-Based Materials

(Cyclobutyldifluoromethyl)benzene: derivatives are pivotal in the development of single-benzene-based fluorophores (SBBFs). These compounds exhibit unique physicochemical properties that are essential for fluorescence-based materials used in analytical, imaging, and sensing techniques . The electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone allows for the creation of new SBBF derivatives with potential applications in materials science fields.

Luminescent Organic Materials

The compound’s framework can be utilized to enhance the luminescence of single-benzene fluorescent molecules through cocrystal engineering. This approach helps in attenuating the aggregation-induced quenching effect under solid-state conditions, particularly for red-emissive molecules . Such advancements are crucial for the development of organic light-emitting diodes (OLEDs), biological imaging, organic solid-state lasers, and chemical sensors.

Electrochemical Transformation

In materials science, (Cyclobutyldifluoromethyl)benzene plays a role in the electrochemical transformation of single-walled carbon nanotubes (SWCNTs) to redox-active macro-walled CNTs. This transformation enables oxygen interference-free monitoring of reactive oxygen species (ROS) release from cancer cells, which is significant for medical research and diagnostics .

Supramolecular Chemistry

The compound’s benzene core is instrumental in supramolecular chemistry, where it can contribute to the assembly of multi-component molecular materials such as cocrystals. These materials are assembled through non-covalent interactions, allowing for adjustable functional properties and a better understanding of the structure-property relationship at the molecular level .

Quantum Crystallography

(Cyclobutyldifluoromethyl)benzene: derivatives can be used in quantum crystallography to adjust optical properties. This application is particularly relevant in the pharmaceutical industry, where understanding the molecular structure is key to developing new drugs and treatments .

Redox-Active Materials

The benzene component of (Cyclobutyldifluoromethyl)benzene is essential in creating redox-active materials. These materials have applications in energy storage and conversion, which are critical for the development of sustainable energy technologies .

Future Directions

The study and application of (Cyclobutyldifluoromethyl)benzene and other benzene derivatives continue to be an active area of research . Future directions may include the development of new synthesis methods, the exploration of new reactions and applications, and the continued study of the compound’s properties and effects .

properties

IUPAC Name

[cyclobutyl(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2/c12-11(13,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNDWTCTQDMWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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